7-Thia-2-azaspiro[3.5]nonane oxalate
Overview
Description
7-Thia-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound that features a unique structure with a sulfur atom and a nitrogen atom incorporated into a nonane ring system.
Preparation Methods
The synthesis of 7-Thia-2-azaspiro[3.5]nonane oxalate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization under specific conditions. For instance, the synthesis might start with a thiol and an amine, which undergo a series of reactions to form the spirocyclic structure . Industrial production methods may involve optimizing these reactions for scalability and yield, often using catalysts and controlled reaction environments to ensure consistency and purity .
Chemical Reactions Analysis
7-Thia-2-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
7-Thia-2-azaspiro[3.5]nonane oxalate has several applications in scientific research:
Mechanism of Action
The mechanism by which 7-Thia-2-azaspiro[3.5]nonane oxalate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Thia-2-azaspiro[3.5]nonane oxalate include:
2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound features an oxygen atom instead of a sulfur atom, which can affect its reactivity and biological activity.
7-Thia-1-azaspiro[4.4]nonane oxalate:
8-Thia-1-azaspiro[4.5]decane oxalate: This compound has an additional carbon atom in the ring, which can alter its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMRCAXWDUOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-36-2 | |
Record name | 7-Thia-2-azaspiro[3.5]nonane, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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